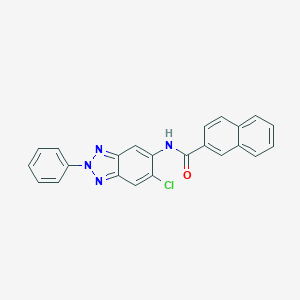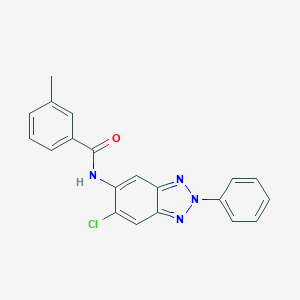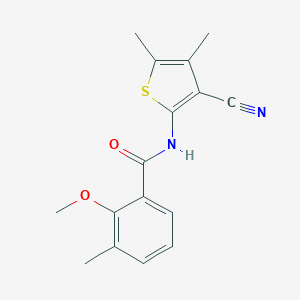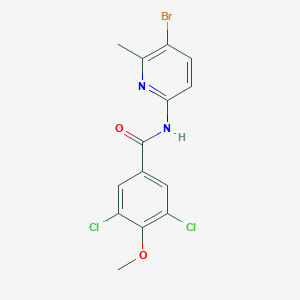![molecular formula C22H29N3O2 B244304 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244304.png)
3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of protein kinase B (PKB), which is a crucial signaling molecule involved in various cellular processes such as cell growth, survival, and metabolism.
Mecanismo De Acción
3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide exerts its pharmacological effects by inhibiting the activity of protein kinase B (3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide), also known as Akt. 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is a crucial signaling molecule involved in various cellular processes, including cell growth, survival, and metabolism. Inhibition of 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide activity by 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide leads to the activation of downstream signaling pathways that promote apoptosis (cell death) and inhibit cell proliferation.
Biochemical and Physiological Effects:
3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. It also enhances the efficacy of chemotherapy drugs and radiation therapy by sensitizing cancer cells to these treatments. In addition, 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has neuroprotective effects and may be useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide in lab experiments is its selectivity for 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. This allows for specific targeting of 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide signaling pathways without affecting other signaling pathways. Additionally, 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. However, one limitation of using 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. One direction is to further investigate its potential therapeutic applications in cancer treatment and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 4-methylpiperazine-1-carboxylic acid, which is then converted to 4-methylpiperazine-1-carboxamide. The next step involves the synthesis of 2-(4-methylpiperazin-1-yl)phenyl)acetic acid, which is then converted to 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide using standard coupling reagents.
Aplicaciones Científicas De Investigación
3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment. Additionally, 3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C22H29N3O2 |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
3-butoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H29N3O2/c1-3-4-16-27-19-9-7-8-18(17-19)22(26)23-20-10-5-6-11-21(20)25-14-12-24(2)13-15-25/h5-11,17H,3-4,12-16H2,1-2H3,(H,23,26) |
Clave InChI |
ZULWYWSHIRXKCR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
SMILES canónico |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)

![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)
![Methyl 3-({[(3-chlorobenzoyl)amino]carbothioyl}amino)-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244237.png)
![Methyl 3-[(2-methylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244242.png)
![Methyl 3-[(4-isopropylbenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244243.png)
![N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244244.png)
![N-[6-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B244245.png)